Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic framework, which is characterized by two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H16F3NO3S and a molecular weight of 323.33 g/mol.Scientific Research Applications
- Spiro-linked π-conjugated structures are used in the field of photovoltaics .
- The synthetic methodologies utilized to create spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks are summarized .
- The synthesis of spiro molecules incorporating an embedded carbonyl group and their multifaceted applications across various domains are elaborated .
- Spiro compounds have been translated into several practical applications which include marketed drugs .
- They have a wide range of useful properties, including anti-cancer, antibacterial, antifungal, anti-diabetic, anti-HIV, cytotoxic, diuretic, spasmolytic, antiphlogistic, anti-hypertensive, anti-depressant, anxiolytic, anti-fouling, anti-feedant, herbicidal, plant growth regulatory effects .
- Spiro compounds are used in the synthesis of ophtalmic lenses and sunscreening (for instance in sunglasses) .
- They are also used as auxiliary compounds in stereoselective syntheses .
- Spiro compounds are used in catalysis, organocatalysis, transition metal catalyzed reactions, and small molecule synthesis .
Optoelectronic Applications
Medicinal Chemistry
Materials Science
Organic Synthesis
Optical Data Storage Devices
Solar Cells
properties
IUPAC Name |
spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSVZAEDYDEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid | |
CAS RN |
1307248-40-3 | |
Record name | 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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